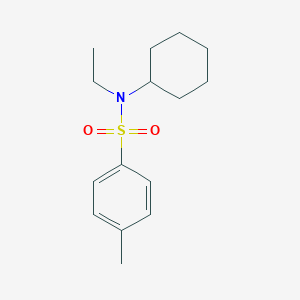
N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide (CEMBS) is a sulfonamide derivative that has been widely used in scientific research due to its unique properties. CEMBS is a white crystalline solid that has a molecular weight of 311.43 g/mol and a melting point of 148-150°C. This compound has been used in various research studies due to its ability to modulate ion channels and receptors, making it a valuable tool in studying the nervous system and other biological processes.
Mécanisme D'action
N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide acts as a modulator of ion channels and receptors by binding to specific sites on these proteins. It has been shown to modulate the activity of voltage-gated potassium channels, calcium channels, and transient receptor potential channels, leading to changes in ion conductance and membrane potential. N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide has also been shown to modulate the activity of GABA receptors and NMDA receptors, leading to changes in synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects on the nervous system and other biological processes. It has been shown to modulate the activity of ion channels and receptors, leading to changes in ion conductance and membrane potential. N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide has also been shown to modulate the activity of GABA receptors and NMDA receptors, leading to changes in synaptic transmission and neuronal excitability. Additionally, N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide has several advantages for use in lab experiments. It is a highly specific modulator of ion channels and receptors, making it a valuable tool for studying the mechanisms of ion channel regulation. N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide is also relatively easy to synthesize and has a high purity, making it a reliable tool for experiments. However, N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide has some limitations in lab experiments. It has a relatively short half-life, making it difficult to use in long-term experiments. Additionally, N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide has been shown to have some toxic effects at high concentrations, making it important to use appropriate safety measures when working with this compound.
Orientations Futures
There are several potential future directions for research involving N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide. One potential direction is to further investigate its anti-inflammatory and analgesic effects, with the goal of developing it as a potential therapeutic agent for the treatment of pain and inflammation. Additionally, further research could be done to investigate the role of N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide in modulating ion channels and receptors in other biological processes, such as cardiovascular function. Finally, research could be done to develop more stable analogs of N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide that could be used in longer-term experiments.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide involves the reaction between cyclohexylamine, ethyl chloroformate, and p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide as a white crystalline solid with a purity of over 95%.
Applications De Recherche Scientifique
N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide has been used in various scientific research studies due to its ability to modulate ion channels and receptors. It has been used as a tool to study the nervous system, cardiovascular system, and other biological processes. N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide has been shown to modulate the activity of voltage-gated potassium channels, calcium channels, and transient receptor potential channels, making it a valuable tool in studying the mechanisms of ion channel regulation.
Propriétés
Nom du produit |
N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C15H23NO2S |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H23NO2S/c1-3-16(14-7-5-4-6-8-14)19(17,18)15-11-9-13(2)10-12-15/h9-12,14H,3-8H2,1-2H3 |
Clé InChI |
FTBPSEXYSRCKOM-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C |
SMILES canonique |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239813.png)
![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239814.png)











